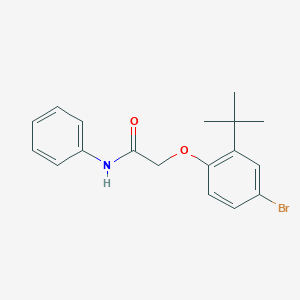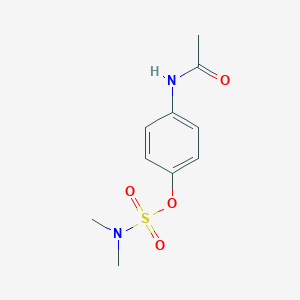![molecular formula C19H14F3N3O3S B375105 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B375105.png)
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA is an organic compound with a complex structure that includes a phthalimide moiety, a trifluoromethyl group, and a carbamothioyl linkage
Méthodes De Préparation
The synthesis of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps. One common synthetic route starts with the preparation of the phthalimide derivative, which is then reacted with a trifluoromethyl-substituted aniline to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: This compound has a similar phthalimide structure but differs in the side chain, affecting its reactivity and applications.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: This compound includes a phosphorothioate group, making it useful in different chemical reactions and applications. The uniqueness of 3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-1-[2-(TRIFLUOROMETHYL)PHENYL]THIOUREA lies in its combination of a phthalimide moiety with a trifluoromethyl group, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H14F3N3O3S |
|---|---|
Poids moléculaire |
421.4g/mol |
Nom IUPAC |
3-(1,3-dioxoisoindol-2-yl)-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C19H14F3N3O3S/c20-19(21,22)13-7-3-4-8-14(13)23-18(29)24-15(26)9-10-25-16(27)11-5-1-2-6-12(11)17(25)28/h1-8H,9-10H2,(H2,23,24,26,29) |
Clé InChI |
UWVMHSHEELZKML-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC(=S)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375022.png)

![3-([1,1'-biphenyl]-4-yloxy)-7-[(3-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B375024.png)
![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B375028.png)
![2-(4-CHLOROPHENOXY)-1-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}ETHAN-1-ONE](/img/structure/B375031.png)

![ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B375034.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B375037.png)

![N-{[4-(benzyloxy)-3-methoxyphenyl][(4-methylbenzoyl)amino]methyl}-4-methylbenzamide](/img/structure/B375039.png)


![Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B375043.png)
